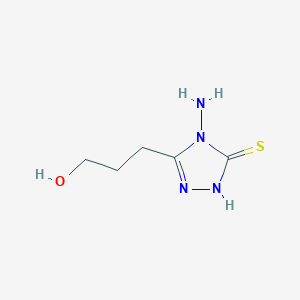

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL is an organic compound that features a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms This compound is notable for its functional groups, including an amino group, a mercapto group, and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL typically involves the reaction of hydrazine with thiourea to form the 1,2,4-triazole ring. The general reaction can be represented as follows:

2SC(NH2)2+3N2H4→SC2N3H(NH2)(N2H3)+4NH3+H2S

Actividad Biológica

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL is a compound that exhibits significant biological activity due to its unique structural features, including the presence of both amino and mercapto functional groups. These functionalities are crucial for the compound's reactivity and interaction with biological targets. This article reviews the biological activities associated with this compound, including its antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4OS. The compound consists of a triazole ring linked to a propan-1-ol moiety, which enhances its solubility and biological interactions. Its key structural components include:

- Amino group : Contributes to hydrogen bonding and increases polarity.

- Mercapto group : Involved in redox reactions and can form disulfide bonds.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Klebsiella pneumoniae | 2.0 |

Antifungal Activity

The compound also demonstrates antifungal properties:

- It has shown activity against Candida albicans, with MIC values reported around 1 mg/mL. This suggests potential for therapeutic applications in treating fungal infections .

Anticancer Potential

Preliminary studies suggest that derivatives of the triazole class may possess anticancer activity:

- In vitro tests indicated that certain derivatives could inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.

- Cell Membrane Disruption : The mercapto group can interact with membrane proteins, leading to leakage of cellular contents.

- Reactive Oxygen Species (ROS) Generation : The amino and mercapto groups can contribute to oxidative stress in cells, which may be leveraged in anticancer strategies.

Case Studies

Several case studies have highlighted the potential of triazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study tested a series of triazole derivatives against clinical isolates of fungi and bacteria. The results indicated that modifications to the triazole ring significantly enhanced antimicrobial activity .

- Anticancer Activity Assessment : Another research project evaluated the cytotoxic effects of various triazole compounds on cancer cell lines, demonstrating promising results for further development into therapeutic agents .

Propiedades

IUPAC Name |

4-amino-3-(3-hydroxypropyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4OS/c6-9-4(2-1-3-10)7-8-5(9)11/h10H,1-3,6H2,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUWIPRZVITIBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNC(=S)N1N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598866 |

Source

|

| Record name | 4-Amino-5-(3-hydroxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828295-64-3 |

Source

|

| Record name | 4-Amino-5-(3-hydroxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.